Cas no 89911-51-3 (2-Propenamide, N-[2-(2-hydroxyethoxy)ethyl]-2-methyl-)

2-Propenamide, N-[2-(2-hydroxyethoxy)ethyl]-2-methyl- structure
89911-51-3 structure
Product Name:2-Propenamide, N-[2-(2-hydroxyethoxy)ethyl]-2-methyl-
CAS No:89911-51-3
MF:C8H15NO3
MW:173.209602594376
CID:585420
PubChem ID:22381451
Update Time:2025-04-19

2-Propenamide, N-[2-(2-hydroxyethoxy)ethyl]-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, N-[2-(2-hydroxyethoxy)ethyl]-2-methyl-
    • N-[2-(2-hydroxyethoxy)ethyl]-2-methylprop-2-enamide
    • N-(2-hydroxyethoxy)ethyl-methacrylamide
    • ZXXKKXWHQSIAJR-UHFFFAOYSA-N
    • SCHEMBL50311
    • DTXSID00625297
    • 89911-51-3
    • Inchi: 1S/C8H15NO3/c1-7(2)8(11)9-3-5-12-6-4-10/h10H,1,3-6H2,2H3,(H,9,11)
    • InChI Key: ZXXKKXWHQSIAJR-UHFFFAOYSA-N
    • SMILES: O(CCO)CCNC(C(=C)C)=O

Computed Properties

  • Exact Mass: 173.10519334g/mol
  • Monoisotopic Mass: 173.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 58.6Ų

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